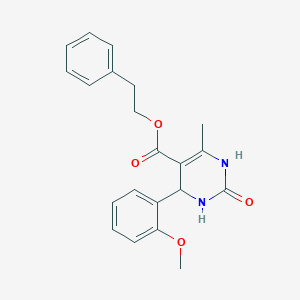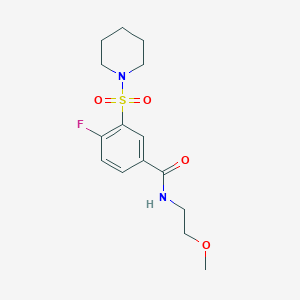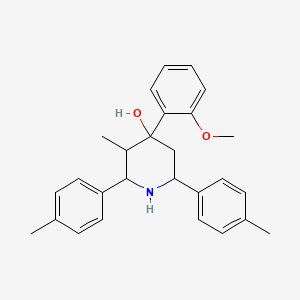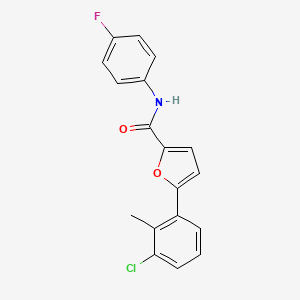
N-cyclooctyl-N'-(2,4-dimethylphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclooctyl-N'-(2,4-dimethylphenyl)urea, also known as CDU, is a compound that has gained significant attention in the field of scientific research due to its potential use as a selective inhibitor of the human ether-a-go-go-related gene (hERG) potassium channel. This channel is responsible for regulating the electrical activity of the heart, and its dysfunction can lead to life-threatening cardiac arrhythmias. CDU has been shown to effectively block hERG currents, making it a promising candidate for the development of new anti-arrhythmic drugs.
Mécanisme D'action
N-cyclooctyl-N'-(2,4-dimethylphenyl)urea blocks the hERG channel by binding to a specific site on the channel protein. This binding prevents the flow of potassium ions through the channel, which can lead to the prolongation of the action potential and the development of cardiac arrhythmias.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects beyond its inhibition of the hERG channel. Studies have suggested that this compound may also interact with other ion channels, such as the voltage-gated sodium channel, and may have anti-inflammatory and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclooctyl-N'-(2,4-dimethylphenyl)urea has several advantages for use in lab experiments. Its high potency and selectivity for the hERG channel make it an ideal tool for studying the role of this channel in cardiac physiology and pathophysiology. However, this compound also has some limitations, including its potential off-target effects and the need for careful dosing to avoid toxicity.
Orientations Futures
There are several future directions for research on N-cyclooctyl-N'-(2,4-dimethylphenyl)urea. One area of interest is the development of new hERG inhibitors based on the structure of this compound. Researchers are also exploring the potential use of this compound as a tool for studying other ion channels and their roles in disease. Finally, there is a need for further studies on the safety and toxicity of this compound, particularly in vivo, to determine its potential as a therapeutic agent.
Méthodes De Synthèse
N-cyclooctyl-N'-(2,4-dimethylphenyl)urea can be synthesized using a multi-step process that involves the reaction of cyclooctylamine with 2,4-dimethylphenyl isocyanate, followed by the addition of a carbonyl group to form the urea bond. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Applications De Recherche Scientifique
N-cyclooctyl-N'-(2,4-dimethylphenyl)urea has been extensively studied for its potential use as a selective hERG inhibitor. In vitro studies have shown that this compound is highly effective at blocking hERG currents, with an IC50 value in the low nanomolar range. This makes it a promising candidate for the development of new anti-arrhythmic drugs that can selectively target the hERG channel.
Propriétés
IUPAC Name |
1-cyclooctyl-3-(2,4-dimethylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-13-10-11-16(14(2)12-13)19-17(20)18-15-8-6-4-3-5-7-9-15/h10-12,15H,3-9H2,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JROWEYDKXFFMAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NC2CCCCCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49825977 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-({4-[3-(4-benzyl-1-piperidinyl)-3-oxopropyl]-1-piperidinyl}carbonyl)-2-methoxypyridine](/img/structure/B4994276.png)


![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4994280.png)
![methyl N-({5-[(2,5-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-L-valinate](/img/structure/B4994291.png)
![1-methyl-4-[(3-methylphenoxy)acetyl]piperazine hydrochloride](/img/structure/B4994301.png)

![3-[(4-methoxybenzyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4994312.png)
![2-(1-{1-[(3E)-3-pentenoyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)pyridine](/img/structure/B4994314.png)

![N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B4994324.png)

![5-{4-[2-(3,5-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B4994354.png)